1,7-Dioxacycloheptadecan-8-one

Description

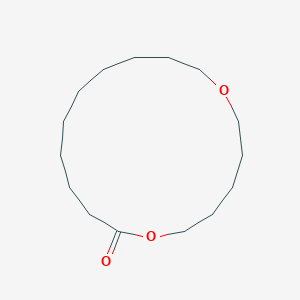

Structure

3D Structure

Properties

IUPAC Name |

1,7-dioxacycloheptadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c16-15-11-7-4-2-1-3-5-8-12-17-13-9-6-10-14-18-15/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEIDVFLAWJKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(=O)OCCCCCOCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052023 | |

| Record name | 1,7-Dioxacycloheptadecan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3391-83-1 | |

| Record name | 1,7-Dioxacycloheptadecan-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dioxacycloheptadecan-8-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dioxacycloheptadecan-8-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7-Dioxacycloheptadecan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-oxahexadecan-16-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,7-Dioxacycloheptadecan-8-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,7-Dioxacycloheptadecan-8-one, a macrocyclic lactone of significant interest to the fragrance and pharmaceutical industries. Known commercially as Musk R-1, this compound is valued for its sensual, creamy, and powdery musk odor profile.[1][2][3] This document details a plausible and robust synthetic pathway to this compound via a Baeyer-Villiger oxidation of the corresponding cyclic ketone precursor. Furthermore, a thorough guide to the structural elucidation and characterization of the target molecule using modern spectroscopic techniques is presented. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the synthesis and analysis of this important macrocycle.

Introduction: The Significance of this compound

This compound (CAS No. 3391-83-1) is a 17-membered macrocyclic ether-lactone.[4][5] Its molecular formula is C₁₅H₂₈O₃, and it possesses a molecular weight of 256.38 g/mol .[6] The structure, characterized by the inclusion of an ether linkage within the macrocyclic ring, contributes to its unique and highly valued musk fragrance.[1][2][3] Macrocyclic lactones are a critical class of compounds in the flavor and fragrance industry and are also found in various bioactive molecules.[7] The synthesis of these large-ring structures presents unique challenges, primarily the need to favor intramolecular cyclization over intermolecular polymerization.

This guide will focus on a strategic and efficient approach to the synthesis of this compound, followed by a detailed discussion of the analytical techniques required to confirm its structure and purity.

Synthetic Strategy: The Baeyer-Villiger Oxidation Approach

The introduction of an oxygen atom into a cyclic ketone to form a lactone is elegantly achieved through the Baeyer-Villiger oxidation.[8][9][10][11][12] This reaction is a powerful tool in organic synthesis for the preparation of esters and lactones from ketones.[8][9][10][11][12]

Retrosynthetic Analysis

Our synthetic strategy for this compound involves the retrosynthetic disconnection of the lactone to its precursor, a cyclic ketone.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Precursor: 10-Oxacyclohexadecanone

The synthesis of the cyclic ether-ketone precursor is a critical first step. A plausible route would involve the intramolecular cyclization of a long-chain hydroxy acid, a common strategy for the formation of large rings.

The Baeyer-Villiger Oxidation: From Ketone to Lactone

The Baeyer-Villiger oxidation of 10-Oxacyclohexadecanone will yield the desired this compound. The regioselectivity of this reaction is predictable; the oxygen atom inserts between the carbonyl carbon and the more substituted adjacent carbon. In the case of a symmetrical ketone, as is likely for our precursor, either adjacent carbon is equally likely to migrate.

Experimental Protocol: Baeyer-Villiger Oxidation

-

Materials:

-

10-Oxacyclohexadecanone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 10-Oxacyclohexadecanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled ketone solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Causality Behind Experimental Choices:

-

m-CPBA: This is a commonly used, commercially available, and relatively stable peroxyacid for Baeyer-Villiger oxidations. It is known for its high reactivity and good solubility in organic solvents.

-

Dichloromethane: DCM is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves both the ketone and the peroxyacid.

-

Sodium Bicarbonate Quench: The quench with sodium bicarbonate is essential to neutralize the acidic byproducts of the reaction, namely meta-chlorobenzoic acid.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized product. The following spectroscopic techniques are employed for this purpose.

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methylene protons adjacent to the ester oxygen, the methylene protons adjacent to the ether oxygen, and the methylene protons of the long aliphatic chain. |

| ¹³C NMR | A signal for the carbonyl carbon of the lactone, signals for the carbons adjacent to the ether and ester oxygens, and a series of signals for the methylene carbons in the aliphatic chain. |

| IR Spectroscopy | A strong absorption band characteristic of a lactone carbonyl group (typically around 1735 cm⁻¹), and C-O stretching bands for the ether and ester functionalities. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (256.38 g/mol ). |

Detailed Spectroscopic Analysis Workflow:

Caption: Workflow for the characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts of the methylene groups will be influenced by their proximity to the electron-withdrawing oxygen atoms of the ether and ester functionalities.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments. The carbonyl carbon of the lactone will appear at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound will be the strong absorption of the lactone carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to provide information about its fragmentation pattern, which can further support the proposed structure.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. The proposed synthesis via Baeyer-Villiger oxidation of a cyclic ketone precursor represents a robust and efficient method for accessing this valuable macrocyclic lactone. The detailed characterization workflow, employing a suite of modern spectroscopic techniques, provides a clear pathway for the structural verification and purity assessment of the final product. This guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis, fragrance chemistry, and drug discovery.

References

-

Givaudan. Musk R1. Retrieved from [Link]

-

The Perfumers Apprentice. Musk R1 (Givaudan). Retrieved from [Link]

-

Wikipedia. Baeyer–Villiger oxidation. Retrieved from [Link]

-

The Good Scents Company. musk lactone musk R1 (Givaudan). Retrieved from [Link]

-

Perflavory. musk lactone, 3391-83-1. Retrieved from [Link]

-

Sciencemadness.org. Common Fragrance and Flavor Materials. Retrieved from [Link]

-

EPO Patent No. EP2961374A1. Fragrance compositions. Retrieved from [Link]

-

ACS Publications. Synthesis of novel macrocyclic lactones in the prostaglandin and polyether antibiotic series. Retrieved from [Link]

-

Givaudan. Musk R1 (Givaudan). Retrieved from [Link]

-

ScenTree. Musk R1 (CAS N° 3391-83-1). Retrieved from [Link]

-

ACS Omega. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. Retrieved from [Link]

-

Organic Chemistry Portal. Baeyer-Villiger Oxidation. Retrieved from [Link]

-

Chemistry Steps. Baeyer-Villiger Oxidation. Retrieved from [Link]

-

ResearchGate. (PDF) Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. Retrieved from [Link]

-

Physics Wallah. Reaction Mechanics & Example of Baeyer−Villiger Oxidation. Retrieved from [Link]

-

Royal Society of Chemistry. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Retrieved from [Link]

-

Theorem Chemical. 11-Oxa Hexadecanolide Musk R1 CAS 3391-83-1. Retrieved from [Link]

-

Givaudan. Musk R1. Retrieved from [Link]

-

PubChem. Hexadecanolide. Retrieved from [Link]

-

UL Prospector. Musk R1 11-oxa Hexadecanolide by Vigon. Retrieved from [Link]

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. Olefinic-Lactone Cyclizations to Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perfumers Apprentice - Musk R1 (Givaudan) [shop.perfumersapprentice.com]

- 4. 3391-83-1 | CAS DataBase [m.chemicalbook.com]

- 5. ScenTree - Musk R1 (CAS N° 3391-83-1) [scentree.co]

- 6. China 11-Oxa Hexadecanolide Musk R1 CAS 3391-83-1 factory and suppliers | Theorem [theoremchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 9. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 10. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 11. Reaction Mechanics & Example of Baeyer−Villiger Oxidation [pw.live]

- 12. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 1,7-Dioxacycloheptadecan-8-one

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,7-Dioxacycloheptadecan-8-one (CAS No. 3391-83-1), a macrocyclic lactone of interest in the fragrance and cosmetic industries. While detailed experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes available information and provides insights based on the established chemistry of related macrocyclic lactones. For comparative purposes and to offer a deeper understanding of this class of compounds, this guide includes detailed experimental data for the closely related and more thoroughly studied isomer, 1,6-Dioxacycloheptadecan-7-one (CAS No. 6707-60-4). The guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure, reactivity, and potential applications of this molecule.

Introduction to this compound

This compound is a 17-membered macrocyclic lactone containing an ester functional group and an ether linkage within its large ring structure. It is also known by synonyms such as Musk R-1 and 11-Oxa-16-hexadecanolide.[1] Like many macrocyclic lactones, it is valued for its organoleptic properties, specifically its strong floral or powdery musk fragrance.[1] This has led to its primary application as a fragrance ingredient and fixative in high-end cosmetics, soaps, and perfumes, where it serves as a synthetic substitute for natural musk.[1]

The molecular structure consists of a fifteen-carbon chain with two oxygen atoms incorporated into the ring, one in the ester group and one as an ether linkage. This structure is foundational to its chemical behavior and physical properties.

Structural Representation

Caption: 2D representation of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its molecular structure and data from chemical databases, we can summarize its key computed and known attributes. For a practical reference, this section also presents the experimentally determined properties of the isomeric compound, 1,6-Dioxacycloheptadecan-7-one.

Properties of this compound

The following table summarizes the fundamental molecular properties of this compound.

| Property | Value | Source |

| CAS Number | 3391-83-1 | [2] |

| Molecular Formula | C₁₅H₂₈O₃ | [2] |

| Molecular Weight | 256.39 g/mol | [2] |

| Topological Polar Surface Area | 35.5 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| XLogP3 | 4 | [1] |

| Canonical SMILES | O=C1CCCCCCCCCOCCCCCO1 | [2] |

Comparative Properties of 1,6-Dioxacycloheptadecan-7-one (CAS 6707-60-4)

To provide a tangible set of physical constants for a closely related macrocyclic dioxalactone, the properties of the 1,6-isomer are detailed below. It is crucial for researchers to note that while structurally similar, these isomers may exhibit different physical properties.

| Property | Value | Source |

| Appearance | White semi-solid | [3] |

| Boiling Point | 140-142 °C at 2 Torr | [4] |

| Density | 0.98546 g/cm³ at 20 °C | [4] |

| Refractive Index | 1.466 | [5] |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of methylene (-CH₂-) groups in similar chemical environments, likely resulting in a broad multiplet between δ 1.2-1.8 ppm. The protons adjacent to the ether oxygen (-CH₂-O-) would appear further downfield, typically in the δ 3.4-3.7 ppm range. Protons alpha to the ester carbonyl group (-CH₂-C=O) would be expected around δ 2.2-2.4 ppm, while those adjacent to the ester oxygen (-CH₂-O-C=O) would be shifted further downfield to approximately δ 4.0-4.2 ppm.

-

¹³C NMR: The carbon spectrum would show a peak for the carbonyl carbon of the ester at approximately δ 170-175 ppm. The carbons of the methylene groups adjacent to the ether and ester oxygens would appear in the δ 60-70 ppm range, while the numerous other methylene carbons in the aliphatic chain would be found in the δ 20-35 ppm region.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would be visible in the fingerprint region, usually between 1000-1300 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 256. The fragmentation pattern would likely involve characteristic losses related to the ester and ether functionalities, including cleavage of the macrocyclic ring.

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is primarily dictated by its ester functional group. As a macrocyclic lactone, it can undergo reactions typical of esters, although the large ring structure can influence reaction kinetics.

Hydrolysis

The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding ω-hydroxy carboxylic acid. This reaction is a fundamental pathway for the degradation of this molecule.

Caption: General workflow for the hydrolysis of a macrocyclic lactone.

Protocol: Base-Catalyzed Hydrolysis (Saponification)

This is a generalized protocol for macrocyclic lactones and should be optimized for this compound.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable alcohol solvent such as ethanol or methanol.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1 to 1.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction.

-

Workup: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the carboxylate salt to form the free carboxylic acid.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude hydroxy acid, which can be further purified by column chromatography or recrystallization.

Reduction

The ester carbonyl group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would cleave the lactone ring to form a diol.

Caption: Reduction of a macrocyclic lactone to a diol.

Protocol: Reduction with Lithium Aluminum Hydride

This is a generalized protocol and requires strict anhydrous conditions and appropriate safety precautions.

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly and sequentially adding water, followed by a 15% aqueous NaOH solution, and then more water, while maintaining cooling. This procedure is critical for safely decomposing the excess LiAlH₄ and precipitating aluminum salts.

-

Filtration and Extraction: Filter the resulting slurry through a pad of celite, washing the filter cake thoroughly with THF or ethyl acetate. Collect the filtrate and concentrate under reduced pressure.

-

Purification: The crude diol can be purified using column chromatography on silica gel.

Applications and Significance

The primary significance of this compound lies in the fragrance industry.[1] As a macrocyclic musk, it provides a persistent and aesthetically pleasing base note in perfumes and scented products. Its synthetic origin offers a reliable and ethical alternative to animal-derived musks.[1]

For drug development professionals, understanding the chemical properties of macrocyclic lactones is crucial, as this structural motif is present in a wide range of pharmacologically active compounds, including antibiotics, immunosuppressants, and antiparasitic agents.[6][7] The stability and reactivity of the lactone ring are key determinants of a drug's shelf-life, metabolic fate, and mechanism of action. While this compound itself is not a therapeutic agent, its chemistry provides a valuable model for studying the behavior of more complex macrocyclic lactone drugs.

Conclusion

This compound is a commercially important macrocyclic lactone with a well-defined role in the fragrance industry. While a comprehensive, publicly available dataset of its experimental chemical and physical properties is currently lacking, its chemical behavior can be confidently predicted based on the established principles of ester and macrocycle chemistry. This guide has provided a framework for understanding its structure, spectroscopic characteristics, and key reactions, supplemented with concrete data from a closely related isomer to provide practical context. Further research into this specific isomer would be beneficial to fully characterize its properties and expand its potential applications.

References

-

U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. System of Registries (SRS). Retrieved January 15, 2026, from [Link]

-

Veterian Key. (2018, February 8). Macrocyclic Lactones: Endectocide Compounds. Retrieved January 15, 2026, from [Link]

-

HuVetA. (n.d.). The Use of Macrocyclic Lactones in Veterinary Practice. Retrieved January 15, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. System of Registries (SRS). Retrieved January 15, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details - SRS | US EPA. Retrieved January 15, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 1,6-Dioxacycloheptadecan-7-one. Retrieved January 15, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. guidechem.com [guidechem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 6707-60-4 CAS MSDS (1,6-Dioxacycloheptadecan-7-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Macrocyclic Lactones: Endectocide Compounds | Veterian Key [veteriankey.com]

- 7. huveta.hu [huveta.hu]

An In-depth Technical Guide to 1,7-Dioxacycloheptadecan-8-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dioxacycloheptadecan-8-one, a macrocyclic lactone, is a notable compound within the fragrance and cosmetic industries. Its distinct floral and powdery aroma has positioned it as a valuable synthetic alternative to natural musk.[1] This guide provides a comprehensive technical overview of its chemical identity, structural characteristics, physicochemical properties, and a proposed synthesis pathway, tailored for professionals in chemical research and product development.

Chemical Identity and Structure

CAS Number and Nomenclature

Molecular Structure

The molecular structure of this compound consists of a 17-membered ring containing two oxygen atoms and a ketone functional group. The precise arrangement of these heteroatoms within the macrocycle is crucial to its unique olfactory properties.

-

Molecular Weight : 256.38 g/mol [1]

-

SMILES : O=C1CCCCCCCCCOCCCCCO1[2]

-

InChI : 1S/C15H28O3/c16-15-11-7-4-2-1-3-5-8-12-17-13-9-6-10-14-18-15/h1-14H2[2]

To visually represent the molecular architecture, the following diagram illustrates the connectivity of atoms in this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in the table below. This data is essential for handling, storage, and formulation development.

| Property | Value | Reference |

| Physical State | Solid | |

| Appearance | White crystalline solid | |

| Melting Point | 35 °C | [1] |

| Boiling Point | 120 °C @ 3 Torr | [1] |

| Density | 0.915 g/cm³ | [1] |

| Flash Point | 174.4 °C | [1] |

| XLogP3 | 4 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Topological Polar Surface Area | 35.5 Ų | [1] |

| Acute Toxicity (Oral) | LD50 (rat): >5 g/kg | [1] |

Proposed Synthesis Pathway

The proposed multi-step synthesis would likely involve the following key transformations:

Sources

The Elusive Natural Origins of 1,7-Dioxacycloheptadecan-8-one: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive examination of the natural occurrence of 1,7-Dioxacycloheptadecan-8-one, a macrocyclic lactone of significant interest to the fragrance and potentially the pharmaceutical industries. Contrary to some generalized claims, a thorough review of scientific literature reveals a conspicuous absence of definitive evidence for the isolation and characterization of this specific compound from natural sources. Consequently, this document establishes that this compound is predominantly recognized as a synthetic entity. To provide a robust scientific context, this guide will delve into the established natural occurrence of structurally analogous macrocyclic lactones, exploring their diverse biological origins, biosynthetic pathways, and ecological roles. Furthermore, we will briefly touch upon the synthetic and biotechnological strategies that have enabled the production of this compound and other musk-aroma compounds, offering valuable insights for professionals in drug development and chemical synthesis.

Introduction: The Enigma of this compound's Natural Provenance

This compound, also identified by its synonym 11-oxahexadecanolide, is a 17-membered macrocyclic lactone featuring an oxygen atom at the 1 and 7 positions and a ketone at the 8-position. Its molecular structure confers a pleasant, musk-like aroma, making it a valuable ingredient in the fragrance industry. While some commercial suppliers make general assertions about its presence in certain plants and animals, verifiable scientific literature documenting its isolation and structural elucidation from a natural matrix is currently unavailable. This discrepancy forms the central thesis of this guide: to critically assess the evidence for the natural occurrence of this compound and to provide a detailed overview of naturally occurring, structurally related compounds.

For researchers and drug development professionals, understanding the natural origins of a molecule can provide crucial insights into its potential bioactivity, biosynthetic pathways for sustainable production, and ecological significance. The apparent absence of this compound in nature, juxtaposed with the prevalence of other musk-scented macrocycles, presents an intriguing case study in chemical biodiversity.

Physicochemical and Spectroscopic Profile of this compound

A comprehensive understanding of a molecule's physical and chemical properties is fundamental for its study and application. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈O₃ | [1] |

| Molecular Weight | 256.38 g/mol | [1] |

| CAS Number | 3391-83-1 | [1] |

| Appearance | White to off-white solid | |

| Odor | Musk-like, sweet, powdery | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents |

The structural elucidation and identification of this compound, whether synthesized or hypothetically isolated from a natural source, would rely on a combination of modern analytical techniques.

Analytical Methodologies for Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for the analysis of volatile and semi-volatile compounds like macrocyclic lactones. The retention time in the gas chromatogram provides a preliminary identification, while the mass spectrum, with its characteristic fragmentation pattern, offers definitive structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous determination of the chemical structure. The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (e.g., COSY, HSQC, HMBC) would allow for the complete assignment of all protons and carbons in the this compound molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would reveal the presence of key functional groups, most notably the characteristic ester carbonyl (C=O) stretch and the C-O stretches of the ether and ester moieties.

The Natural World of Musk Macrocycles: A Comparative Analysis

While this compound appears to be a product of chemical synthesis, nature has produced a fascinating array of macrocyclic compounds with similar musk-like odors. These compounds are found in both the animal and plant kingdoms and serve various biological functions.

Animal-Derived Musk Macrocycles

Historically, the most prized musk fragrances were obtained from animal sources. These secretions are complex mixtures, with the characteristic odor often attributed to one or a few key macrocyclic compounds.

-

Muscone: A 15-membered macrocyclic ketone, is the principal odorant of musk from the musk deer (Moschus moschiferus)[3][4].

-

Civetone: A 17-membered macrocyclic ketone with a double bond, is the key fragrant component of the glandular secretions of the civet cat (Civettictis civetta)[5].

-

Castoreum: A complex secretion from the castor sacs of beavers (Castor fiber and Castor canadensis), contains various compounds, though its overall odor profile is not solely defined by a single macrocyclic musk[6].

The extraction of these compounds has significant ethical and conservation implications, which has driven the search for and synthesis of alternatives like this compound[7][8].

Plant-Derived Musk Macrocycles

Several plants produce macrocyclic lactones that contribute to their characteristic aromas. These are often found in the essential oils of seeds and roots.

-

Ambrettolide: A 17-membered macrocyclic lactone with a double bond, is a major constituent of the essential oil of ambrette seeds (Abelmoschus moschatus)[3][4].

-

Exaltolide® (Pentadecanolide): A 16-membered saturated macrocyclic lactone, has been identified in the root oil of Angelica archangelica[3].

It is noteworthy that these naturally occurring musk lactones possess different ring sizes and may contain unsaturation, distinguishing them structurally from this compound.

Biosynthesis of Natural Macrocyclic Lactones

The biosynthesis of macrocyclic lactones in plants is a complex process that typically involves the modification of fatty acids. Understanding these pathways can provide a blueprint for the biotechnological production of novel macrocycles. The diagram below illustrates a generalized biosynthetic pathway.

Caption: Generalized biosynthetic pathway of plant-derived macrocyclic lactones.

The key steps in this pathway are:

-

Hydroxylation: A long-chain fatty acid undergoes hydroxylation at the terminal (ω) position by a cytochrome P450 enzyme.

-

Activation: The carboxylic acid group of the ω-hydroxy fatty acid is activated, often by conversion to a coenzyme A (CoA) thioester.

-

Lactonization: An intramolecular esterification reaction, catalyzed by a specific enzyme, results in the formation of the macrocyclic lactone ring.

Variations in the chain length of the initial fatty acid precursor and the degree of unsaturation lead to the diversity of macrocyclic lactones observed in nature.

Synthetic and Biotechnological Production

Given the lack of evidence for its natural occurrence, this compound is produced through chemical synthesis. The fragrance industry has developed numerous synthetic routes to various musk-smelling macrocycles to meet commercial demand sustainably and ethically. These methods often involve ring-closing metathesis or other macrocyclization strategies[7][8][9].

More recently, biotechnological approaches are being explored for the production of musk compounds. This involves engineering microorganisms to express the necessary biosynthetic pathways, offering a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis.

Conclusion

References

-

Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M., Fryer, A.D., Greim, H., Hanifin, J.H., Miyachi, Y., Saurat, J.H., Sipes, I.G. (2011). A toxicologic and dermatologic review of 11-oxahexadecanolide when used as a fragrance ingredient. Food and Chemical Toxicology, 49 Suppl 1, S128-34. [Link]

- Natural and Synthetic Musks in Perfumery. (n.d.).

-

Maurya, R. A., Kumar, A., & Kumar, V. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega, 6(39), 25687–25694. [Link]

-

Musk - Wikipedia. (n.d.). [Link]

-

Lumaret, J. P., Errouissi, F., Floate, K., Römbke, J., & Wardhaugh, K. (2012). A review on the toxicity and non-target effects of macrocyclic lactones in terrestrial and aquatic environments. Current pharmaceutical biotechnology, 13(6), 1004–1060. [Link]

-

Prichard, R. K. (2018). Macrocyclic Lactones: Endectocide Compounds. In Veterinary Pharmacology and Therapeutics (pp. 955-968). John Wiley & Sons. [Link]

-

NRA Special Review of - MACROCYCLIC LACTONES. (1999). Australian Pesticides and Veterinary Medicines Authority. [Link]

-

Maurya, R. A., Kumar, A., & Kumar, V. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega, 6(39), 25687–25694. [Link]

-

Owska, I., Grenda, K., Szałkowska, P., & Grela, K. (2018). Preparation of Musk-Smelling Macrocyclic Lactones from Biomass: Looking for the Optimal Substrate Combination. ChemSusChem, 11(18), 3157–3166. [Link]

-

Lumaret, J. P., Errouissi, F., Floate, K., Römbke, J., & Wardhaugh, K. (2012). A Review on the Toxicity and Non-Target Effects of Macrocyclic Lactones in Terrestrial and Aquatic Environments. Current Pharmaceutical Biotechnology, 13(6), 1004-1060. [Link]

-

11-Oxa Hexadecanolide Musk R1 CAS 3391-83-1 - Theorem Chemical. (n.d.). [Link]

-

musk lactone musk R1 (Givaudan) - The Good Scents Company. (n.d.). [Link]

-

Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., Jr, Buschmann, J., Dagli, M. L., Date, M., Dekant, W., Deodhar, C., Francis, M. A., Fryer, A. D., Jones, L., Joshi, K., La Cava, S., Lapczynski, A., Liebler, D. C., O'Brien, D., ... Tokura, Y. (2024). RIFM fragrance ingredient safety assessment, 11-oxahexadecanolide, CAS Registry Number 3391-83-1. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 183 Suppl 1, 114319. [Link]

-

This compound - Substance Details - SRS | US EPA. (n.d.). [Link]

-

Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 11-oxahexadecanolide, CAS Registry Number 3391-83-1. Food and Chemical Toxicology, 183(Suppl 1), 114319. [Link]

-

Extraction, Isolation, and Identification Techniques for Food Bioactive Compounds. (2020). In Bioactive Compounds from Food (pp. 12). CRC Press. [Link]

-

Uddin, M. J., et al. (2023). Isolation and Characterization of One New Natural Compound with Other Potential Bioactive Secondary Metabolites from Glycosmis cyanocarpa (Blume) Spreng. (Family: Rutaceae). Molecules, 28(5), 2197. [Link]

-

Seca, A. M. L., & Trendafilova, A. (Eds.). (2021). Isolation and Identification of Bioactive Secondary Metabolites. MDPI. [Link]

-

Animal Musks: The Dark Secret of Perfume Civet musk - Velvet & Sweet Pea's Purrfumery. (n.d.). [Link]

-

A closer look at animal excretions in perfumes - YouTube. (2024, March 7). [Link]

-

Animals in fragrances? Is this real? - Reddit. (2020, April 23). [Link]

-

musk decanolide cervolide (Givaudan) - The Good Scents Company. (n.d.). [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. musk lactone, 3391-83-1 [thegoodscentscompany.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Musk - Wikipedia [en.wikipedia.org]

- 5. purrfumery.com [purrfumery.com]

- 6. youtube.com [youtube.com]

- 7. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Musk-Smelling Macrocyclic Lactones from Biomass: Looking for the Optimal Substrate Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity of Macrocyclic Lactones: From Broad-Spectrum Therapeutics to Specific Case Analysis of 1,7-Dioxacycloheptadecan-8-one

Preamble: The Enduring Potency of the Macrocyclic Lactone Scaffold

Macrocyclic lactones (MLs) represent a distinguished class of natural and synthetic compounds characterized by a large lactone ring, typically composed of 14, 15, or 16 atoms.[1] Originally isolated from soil-dwelling microorganisms of the genus Streptomyces, these molecules have become cornerstones in both veterinary and human medicine.[2] Their structural complexity has given rise to a remarkable diversity of biological activities, ranging from potent antiparasitic effects to promising anticancer and antimicrobial properties.[1][3][4] This guide provides an in-depth exploration of the multifaceted biological activities of MLs, their underlying mechanisms of action, and the experimental methodologies used to validate their efficacy. We will ground this broad discussion by examining the specific case of 1,7-Dioxacycloheptadecan-8-one, contextualizing it within the broader landscape of macrocyclic lactone research.

The Spectrum of Biological Activity: A Multi-Faceted Pharmacopoeia

The therapeutic applications of macrocyclic lactones are extensive and varied. While they are most renowned as antiparasitic agents, their utility extends into oncology and infectious disease, showcasing the versatility of this chemical scaffold.

Antiparasitic Activity: The Endectocide Revolution

The most significant contribution of MLs to medicine is their role as "endectocides," a term coined to reflect their unique ability to act against both internal (endoparasites) and external (ectoparasites) parasites.[5] This activity is particularly pronounced in the two primary families of antiparasitic MLs:

-

Avermectins: Includes ivermectin, abamectin, doramectin, and selamectin.[6]

-

Milbemycins: Includes moxidectin and milbemycin oxime.[6]

These compounds exhibit a potent, broad-spectrum effect against a wide range of nematodes (roundworms) and arthropods (insects, ticks, and mites).[3] However, they notably lack efficacy against cestodes (tapeworms) and trematodes (flukes), likely due to the absence of specific drug binding sites in these parasites.[7]

Anticancer Activity: A Frontier of Investigation

Beyond their antiparasitic applications, certain macrocyclic lactones have emerged as promising candidates for anticancer therapeutics.[1] Natural and synthetic lactones have demonstrated potent cytotoxicity against various cancer cell lines.[4] For example, the 16-membered macrocyclic lactone Rhizoxin has been shown to inhibit mitosis in tumor cells in a manner similar to Vinca alkaloids and is effective against vincristine-resistant tumor cell lines.[8] Other classes, such as resorcylic acid lactones, are known to inhibit critical signaling pathways, like the mitogen-activated protein kinases, in an ATP-competitive manner, providing a clear mechanism for their anticancer effects.[1]

Antimicrobial and Other Activities

The broader family of lactones is well-known for its antimicrobial potential.[9] While antiparasitic MLs like ivermectin are not primarily used for antibacterial purposes, other macrolides, such as erythromycin, are clinically vital antibiotics.[10] These compounds typically function by interfering with bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Furthermore, various lactone compounds have been reported to possess anti-inflammatory, antioxidant, and antiviral properties, making this scaffold a fertile ground for discovering novel therapeutic agents.[8][9]

| Macrocyclic Lactone Class | Primary Biological Activity | Examples | Key Therapeutic Use |

| Avermectins | Antiparasitic (Endectocide) | Ivermectin, Selamectin | Control of nematodes and arthropods in animals and humans.[3][11] |

| Milbemycins | Antiparasitic (Endectocide) | Moxidectin | Control of nematodes and arthropods, heartworm prevention.[11] |

| Macrolide Antibiotics | Antibacterial | Erythromycin, Azithromycin | Treatment of bacterial infections.[10] |

| Resorcylic Acid Lactones | Anticancer | Radicicol, Hypothemycin | Investigational (Kinase Inhibition).[1] |

| Miscellaneous Natural Lactones | Anticancer, Antimitotic | Rhizoxin | Investigational (Mitosis Inhibition).[8] |

Core Mechanisms of Action: From Ion Channels to Kinase Inhibition

The diverse biological effects of macrocyclic lactones are underpinned by distinct and highly specific molecular mechanisms. Understanding these mechanisms is crucial for rational drug design and for predicting potential toxicities.

The Antiparasitic Mechanism: A Tale of Chloride Channels

The primary mode of action for antiparasitic MLs like ivermectin is the modulation of ligand-gated chloride channels, which are unique to invertebrates.[3]

-

Binding to Glutamate-Gated Chloride Channels (GluCls): MLs bind with high affinity to GluCls located in the nerve and muscle cells of nematodes and arthropods.[3]

-

Channel Opening and Ion Influx: This binding event locks the channel in an open state, leading to a sustained influx of chloride ions (Cl⁻) into the cell.

-

Hyperpolarization and Paralysis: The influx of negative ions causes hyperpolarization of the cell membrane, making it unresponsive to excitatory signals. This results in a flaccid paralysis of the parasite's pharyngeal muscles (inhibiting feeding) and somatic muscles (inhibiting motility).[12]

-

Expulsion and Death: The paralyzed parasite is unable to maintain its position in the host and is eventually expelled or starves.

This mechanism is highly selective for invertebrates. In mammals, the blood-brain barrier, equipped with P-glycoprotein efflux pumps, actively prevents MLs from reaching GABA receptors in the central nervous system, conferring a high margin of safety.[13] Furthermore, mammals lack the GluCl channels that are the primary target of these drugs.[5]

Caption: Mechanism of action for antiparasitic macrocyclic lactones in invertebrates.

Case Study: this compound

To ground the broad activities of macrocyclic lactones in a specific example, we turn to this compound (CAS No. 3391-83-1).[6] This 17-membered macrocycle serves as an important case study, not for its known biological activity, but for its notable absence in the pharmacological literature, highlighting the gap between chemical classification and functional characterization.

Known Profile: A Fragrance Compound

Publicly available data and chemical supplier information consistently identify this compound as a synthetic fragrance ingredient.[5][7] It is often referred to as a macrolide musk and is valued in the cosmetics industry for its strong floral and powdery fragrance, which can simulate natural musk.[5] Its primary application is as a scent enhancer and fixative in perfumes, soaps, and other cosmetic products.[5][7]

Biological Activity: An Unexplored Frontier

Despite its classification as a macrocyclic lactone, a comprehensive review of scientific literature and chemical databases reveals a lack of published data on the specific pharmacological activities (e.g., antiparasitic, anticancer, antimicrobial) of this compound. While its structural relative, 1,6-Dioxacycloheptadecan-7-one, is also noted for its potential in medicinal chemistry research, concrete biological data remains elusive.[14]

This presents an opportunity for novel research. The established bioactivities of other 16- and 17-membered macrocycles suggest that this compound could possess undiscovered therapeutic potential. Its activity profile must be determined through rigorous experimental evaluation.

Experimental Protocols: A Framework for Discovery

To investigate the potential biological activities of a compound like this compound, a series of validated in vitro assays must be employed. Below is a detailed protocol for a primary cytotoxicity screening assay, a critical first step in assessing potential anticancer activity.

Protocol: MTT Cell Proliferation and Cytotoxicity Assay

This assay quantitatively measures the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation. It is a foundational method for screening compounds for cytotoxic effects against cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Rationale: To ensure logarithmic growth and uniform cell distribution for consistent results.

-

Procedure: Culture a selected human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions (37°C, 5% CO₂). Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Rationale: To expose cells to a range of concentrations to determine the dose-response relationship.

-

Procedure: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

-

Incubation:

-

Rationale: To allow sufficient time for the compound to exert its biological effect.

-

Procedure: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Reagent Addition:

-

Rationale: To initiate the colorimetric reaction in viable cells.

-

Procedure: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Rationale: To dissolve the insoluble formazan crystals for spectrophotometric measurement.

-

Procedure: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well. Gently pipette to dissolve the crystals, resulting in a homogenous purple solution.

-

-

Data Acquisition and Analysis:

-

Rationale: To quantify the results and calculate key metrics like IC₅₀.

-

Procedure: Read the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The macrocyclic lactone scaffold is a testament to nature's ingenuity and a continuing source of powerful therapeutic agents. Their profound impact on controlling parasitic diseases is well-established, and their potential in oncology and other areas is an active and exciting field of research. The primary antiparasitic mechanism, targeting invertebrate-specific glutamate-gated chloride channels, is a classic example of selective toxicity that serves as a paradigm for modern drug development.

The case of this compound underscores a critical principle in drug discovery: a molecule's potential is not defined solely by its structural class but must be unveiled through empirical investigation. While its current application lies in the fragrance industry, its macrocyclic structure warrants a thorough evaluation of its pharmacological properties. The protocols and frameworks outlined in this guide provide a clear path for such an investigation. Future research should focus not only on discovering new macrocyclic lactones from natural sources but also on systematically screening existing, uncharacterized compounds to unlock their full therapeutic potential.

References

-

U.S. Environmental Protection Agency (EPA). (n.d.). This compound - Substance Details. Retrieved from [Link]

-

MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Retrieved from [Link]

-

Geary, T. G., & Moreno, Y. (2012). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action. Current Pharmaceutical Biotechnology, 13(6), 866-872. Retrieved from [Link]

-

Chen, Y., et al. (2018). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 23(11), 2939. Retrieved from [Link]

-

Blagbrough, I. S., & convenience, you can also download a single file with all the references in this article in BibTeX format., P. A. B. F. y. (n.d.). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Retrieved from [Link]

-

Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Biological Activity Antiperoxidant. Retrieved from [Link]

-

Bowman, D. D. (2006). Macrocyclic Lactones in the Treatment and Control of Parasitism in Small Companion Animals. Current Pharmaceutical Biotechnology, 7(4), 235-246. Retrieved from [Link]

-

Giguère, S. (2022). Macrolide Use in Animals. Merck Veterinary Manual. Retrieved from [Link]

-

Tsuruo, T., et al. (1986). Rhizoxin, a macrocyclic lactone antibiotic, as a new antitumor agent against human and murine tumor cells and their vincristine-resistant sublines. Cancer Research, 46(11), 5642-5647. Retrieved from [Link]

-

Jan, I., et al. (2025). Anticancer Activity of Natural Compounds. ResearchGate. Retrieved from [Link]

-

Geary, T. G. (2012). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action. Retrieved from [Link]

-

Michalak, M. (2022). Antimicrobial Activity of Lactones. Molecules, 27(19), 6529. Retrieved from [Link]

Sources

- 1. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action | Bentham Science [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. echemi.com [echemi.com]

- 8. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. CNP0172267.0 - COCONUT [coconut.naturalproducts.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. CAS 6707-60-4: 1,6-Dioxacycloheptadecan-7-one | CymitQuimica [cymitquimica.com]

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1,7-Dioxacycloheptadecan-8-one, a member of the broader class of macrocyclic lactones. While detailed, peer-reviewed literature specifically on the synthesis and biological activity of this compound is limited, this document synthesizes available information on this compound and its close structural relatives. By examining the well-established chemistry and biology of macrocyclic lactones, we can infer and understand the properties and potential applications of this specific dioxa-lactone.

Introduction to Macrocyclic Lactones and this compound

Macrocyclic lactones are a diverse class of organic compounds characterized by a large ring structure containing a lactone (cyclic ester) functional group. These molecules are of significant interest in both the fragrance industry for their often pleasant and persistent musk aromas, and in the pharmaceutical sector for their potent biological activities.[1] this compound, also known by its synonyms 11-Oxahexadecan-16-olide and the trade name Musk R-1, is a prime example of a macrocyclic lactone utilized for its strong floral and powdery musk scent.[1][2] It serves as a valuable substitute for natural musk and acts as a fragrance fixative in a variety of cosmetic products.[2]

While the primary application of this compound is in perfumery, its structural similarity to other biologically active macrocyclic lactones warrants a closer examination of its potential pharmacological properties. This guide will delve into the synthesis, characterization, and known biological context of this compound and its relatives, providing a foundational understanding for researchers in drug discovery and development.

Synthesis of this compound and Related Compounds

The synthesis of large ring structures like macrocyclic lactones presents unique challenges due to entropic factors that favor polymerization over intramolecular cyclization. However, several robust synthetic strategies have been developed to overcome these hurdles.

General Synthetic Strategies

Two of the most powerful methods for the synthesis of macrocyclic lactones are the Baeyer-Villiger oxidation and Ring-Closing Metathesis (RCM).

-

Baeyer-Villiger Oxidation: This reaction converts a cyclic ketone into a lactone by insertion of an oxygen atom adjacent to the carbonyl group.[3] The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the oxygen insertion is predictable, with the more substituted carbon atom preferentially migrating.[3]

-

Ring-Closing Metathesis (RCM): RCM has become a cornerstone of macrocycle synthesis due to its high functional group tolerance and the availability of efficient ruthenium-based catalysts (e.g., Grubbs catalysts). This reaction involves the intramolecular condensation of a diene to form a cyclic olefin and a volatile alkene byproduct (typically ethylene).

Plausible Synthesis of this compound

A potential synthetic pathway could also involve the macrolactonization of a corresponding ω-hydroxy acid. The following diagram illustrates a generalized workflow for macrocyclic lactone synthesis.

Caption: Plausible synthetic workflow for this compound.

Structural Characterization

The structural elucidation and purity assessment of this compound and related compounds rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the carbon skeleton and the position of heteroatoms and functional groups. While specific NMR data for this compound is not publicly available, data for related macrocyclic lactones can provide an indication of the expected chemical shifts.[5][6]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. Electron ionization (EI) is a common technique for such compounds.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, particularly the characteristic ester carbonyl (C=O) stretch of the lactone.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of macrocyclic lactones and for their preparative purification. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is suitable for the analysis of this compound.[9]

Table 1: Physicochemical and Spectroscopic Data for this compound and a Related Compound.

| Property | This compound | Hexadecanolide (a related macrocyclic lactone) |

| Molecular Formula | C₁₅H₂₈O₃[9] | C₁₆H₃₀O₂[10] |

| Molecular Weight | 256.38 g/mol [] | 254.41 g/mol [10] |

| CAS Number | 3391-83-1[9] | 109-29-5[10] |

| Appearance | Colorless crystals (est.)[] | Crystalline solid |

| Solubility | Soluble in ethanol and oils; almost insoluble in water.[12] | Soluble in organic solvents |

| 1H NMR | Data not available | Data available in spectral databases |

| 13C NMR | Data not available | Data available in spectral databases[10][13] |

| Mass Spectrum (EI) | Data not available | Key fragments (m/z): 55, 41, 69, 83, 43[10] |

Biological Activity and Potential Applications

The biological activity of macrocyclic lactones is vast and varied, ranging from potent antiparasitic effects to endocrine-disrupting activities.

Antiparasitic Activity of Macrocyclic Lactones

Many naturally derived and synthetic macrocyclic lactones are potent anthelmintic agents used extensively in veterinary and human medicine. Their mechanism of action typically involves the potentiation of glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.

Biological Activity of Macrocyclic Musks

As this compound is primarily used as a fragrance, its biological activity is more relevant in the context of toxicology and potential endocrine effects. Studies on various synthetic musks have shown a range of biological activities:

-

Estrogenic Activity: Some synthetic musks have been shown to exhibit weak estrogenic activity in in-vitro assays, such as the E-screen assay using human MCF-7 breast cancer cells.[14] This activity is often mediated by the estrogen receptor.[14] However, other studies have found that some macrocyclic musks, such as ethylene brassylate and cyclopentadecanolide, are not estrogenically active.[14] The estrogenic potential of this compound has not been specifically reported.

-

Genotoxicity: Some macrocyclic musk compounds have been tested for genotoxicity using the Ames test and in vivo micronucleus assays and were found to be non-genotoxic.

Given the widespread use of synthetic musks in consumer products, understanding their potential for endocrine disruption and other biological effects is an area of ongoing research.

Caption: Overview of the diverse biological roles of macrocyclic lactones.

Structure-Activity Relationships (SAR)

The biological activity and physical properties of macrocyclic lactones are highly dependent on their structure, including ring size, the presence and position of heteroatoms, and the nature of substituents. For macrocyclic musks, the conformation of the large ring is crucial for its interaction with olfactory receptors, which determines its scent profile.

For other biological activities, such as antiparasitic effects or interactions with mammalian receptors, subtle changes in the macrocycle's structure can lead to significant differences in potency and selectivity. The introduction of the two oxygen atoms in the ring of this compound, compared to a simple carbocyclic lactone, will significantly influence its polarity, hydrogen bonding capacity, and overall three-dimensional shape, which in turn will dictate its biological interactions.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis, purification, and biological evaluation of this compound and related macrocyclic lactones.

General Protocol for Macrolactonization

This protocol is a generalized procedure for the intramolecular cyclization of a hydroxy acid precursor.

-

Preparation of the Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

-

Solvent and Reagents: Anhydrous, high-purity solvent (e.g., toluene or dichloromethane) is added to the flask. A solution of the hydroxy acid precursor in the same solvent and a solution of the coupling reagent (e.g., 2-chloro-1-methylpyridinium iodide with a base such as triethylamine) in the same solvent are prepared separately.

-

High-Dilution Addition: The solutions of the hydroxy acid and the coupling reagent are added simultaneously and slowly to the reaction flask over a period of several hours using the syringe pumps to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is quenched, and the crude product is extracted. The final product is purified by column chromatography on silica gel.

Caption: Experimental workflow for macrolactonization.

Protocol for Purity Analysis by HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically used.

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile) and diluted to an appropriate concentration for analysis.

-

Chromatographic Conditions: A typical gradient might run from 50% to 100% acetonitrile over 20 minutes with a flow rate of 1 mL/min. The column is maintained at a constant temperature (e.g., 25 °C).

-

Detection: The eluent is monitored at a suitable wavelength (e.g., 210 nm) for the detection of the lactone.

Protocol for In Vitro Estrogenic Activity (E-Screen Assay)

This assay measures the estrogen-dependent proliferation of human breast cancer cells (MCF-7).

-

Cell Culture: MCF-7 cells are maintained in a suitable culture medium supplemented with fetal bovine serum (FBS).

-

Hormone Deprivation: Prior to the assay, the cells are cultured in a medium containing charcoal-stripped FBS to remove endogenous estrogens.

-

Treatment: The cells are seeded in multi-well plates and treated with various concentrations of the test compound, a positive control (e.g., 17β-estradiol), and a vehicle control.

-

Incubation: The plates are incubated for a period of 6 days.

-

Cell Proliferation Assay: The cell proliferation is quantified using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total protein content.

-

Data Analysis: The proliferative effect of the test compound is calculated relative to the positive and negative controls.

Conclusion

This compound is a valuable macrocyclic lactone with a significant application in the fragrance industry. While specific data on its synthesis and biological activity are not extensively documented in publicly accessible scientific literature, an understanding of its properties can be derived from the broader knowledge of macrocyclic lactones. The synthetic methodologies and analytical techniques described in this guide provide a solid foundation for researchers working with this and related compounds. As the interest in the biological activities of macrocyclic compounds continues to grow, further investigation into the pharmacological properties of this compound may reveal novel applications beyond its current use in perfumery.

References

-

National Institute of Standards and Technology. (n.d.). Oxacycloheptadecan-2-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexadecanolide. PubChem Compound Database. Retrieved from [Link]

- Bitsch, N., Dudas, C., Körner, W., Failing, K., & Brunn, H. (2002). Estrogenic activity of musk fragrances detected by the E-screen assay using human mcf-7 cells.

- Gatt, L., Micallef, G., Micallef, C. M., & Farrugia, C. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 708.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0246219). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Oxacycloheptadecan-2-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000487: 1-Hexadecanol. Retrieved from [Link]

- Jung, S., & Hummel, W. (2001). Estrogenic activity of two standardized red clover extracts (Menoflavon) intended for large scale use in hormone replacement therapy. The Journal of steroid biochemistry and molecular biology, 78(1), 67–75.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Santoro, A., Chieffi, P., Mita, D. G., & Mita, L. (2021). Characterization of Estrogenic Activity and Site-Specific Accumulation of Bisphenol-A in Epididymal Fat Pad: Interfering Effects on the Endocannabinoid System and Temporal Progression of Germ Cells. International journal of molecular sciences, 22(5), 2540.

-

Theorem Chemical. (n.d.). China High-Quality 11-Oxa Hexadecanolide Manufacturers, Factory Manufacturer, Supplier. Retrieved from [Link]

-

Theorem Chemical. (n.d.). 11-Oxa Hexadecanolide Musk R1 CAS 3391-83-1. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details - SRS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Oxacycloheptadecan-2-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,6-Dioxacycloheptadecan-7-one. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). EP3564218A1 - Method for preparing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid.

- Google Patents. (n.d.). CN108169468B - Diluent suitable for various blood analyzers and preparation method thereof.

Sources

- 1. China 11-Oxa Hexadecanolide Musk R1 CAS 3391-83-1 factory and suppliers | Theorem [theoremchem.com]

- 2. echemi.com [echemi.com]

- 3. cetjournal.it [cetjournal.it]

- 4. CN108169468B - Diluent suitable for various blood analyzers and preparation method thereof - Google Patents [patents.google.com]

- 5. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Oxacycloheptadecan-2-one [webbook.nist.gov]

- 8. Oxacycloheptadecan-2-one [webbook.nist.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. Hexadecanolide | C16H30O2 | CID 7984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 11-Oxahexadecan-16-olide | 3391-83-1 [chemicalbook.com]

- 13. bmse000487 1-Hexadecanol at BMRB [bmrb.io]

- 14. Assessment of estrogenic activity in some common essential oil constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,7-Dioxacycloheptadecan-8-one

Introduction

1,7-Dioxacycloheptadecan-8-one, registered under CAS Number 3391-83-1, is a macrocyclic lactone of significant interest, primarily within the fragrance and cosmetics industries.[1][2] Also known by trade names such as Musk 105 and the descriptive name 11-oxahexadecanolide, this compound is prized for its potent floral and powdery musk aroma.[1][2] Its large, flexible ring structure and the presence of ether and ester functional groups dictate its distinct physical properties, making it an effective and persistent fragrance fixative. This guide provides a comprehensive analysis of its core physical properties, analytical characterization methodologies, and essential safety protocols, offering a foundational resource for professionals engaged in its study and application.

Core Physicochemical Properties

The utility of this compound in its applications is a direct consequence of its molecular structure. Its high molecular weight and macrocyclic nature result in low volatility and a high boiling point, properties essential for a long-lasting fragrance component. The polarity introduced by the two oxygen atoms in the ring and the carbonyl group allows for some interaction with polar substrates, while the long hydrocarbon chain ensures lipophilicity.

A summary of its key physical and chemical properties is presented below.

Table 1: Summary of Key Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 3391-83-1 | [1][3] |

| Molecular Formula | C₁₅H₂₈O₃ | [1][3] |

| Molecular Weight | 256.38 g/mol | [1][2] |

| Melting Point | 35 °C | [1] |

| Boiling Point | 120 °C at 3 Torr | [1] |

| Density | 0.915 g/cm³ | [1] |

| Flash Point | 174.4 °C | [1] |

| Refractive Index | 1.43 | [1] |

| Appearance | Solid at room temperature | Inferred from MP |

| Odor | Strong floral, powdery, musk-like | [1][2] |

Structural and Computational Data

The arrangement of atoms within this compound is fundamental to its properties. The 17-membered ring contains two heteroatoms (oxygen), one at position 1 and the other at position 7, with a ketone (lactone) functional group at position 8.

Caption: Chemical Structure of this compound.

Computational models provide further insight into the molecule's behavior, particularly its lipophilicity and polarity, which are crucial for predicting its interaction in biological and chemical systems.

Table 2: Computed Molecular Properties

| Descriptor | Value | Significance | Source |

| XLogP3 | ~4.0 | Indicates high lipophilicity and low water solubility. | [1][2] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | Reflects the polar surface area, influencing membrane permeability. | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | The three oxygen atoms can act as hydrogen bond acceptors. | [1][2] |

| Rotatable Bond Count | 4 | Indicates a degree of conformational flexibility. | [1] |

Analytical Characterization Methodologies

The definitive identification and purity assessment of this compound rely on standard spectroscopic techniques. While specific spectra for this compound are not widely published, its structural features allow for the prediction of key spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (approx. 1.2-2.5 ppm) due to the numerous methylene (-CH₂-) groups. Key distinguishing signals would include the triplets corresponding to the methylene groups adjacent to the ether and ester oxygens (-CH₂-O-), which would be deshielded and appear further downfield (approx. 3.5-4.2 ppm). The protons alpha to the carbonyl group (-CH₂-C=O) would likely resonate around 2.3 ppm.

-

¹³C NMR: The carbon spectrum would provide a clearer picture. The most downfield signal would be the carbonyl carbon of the lactone (ester) group, typically appearing around 170-175 ppm. The carbons bonded to the ether and ester oxygens (-CH₂-O-) would resonate in the 60-80 ppm range. The remaining aliphatic carbons would produce a cluster of signals between 20-40 ppm.

Caption: General workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions corresponding to its functional groups. The most prominent and diagnostic peak would be the strong C=O stretching vibration of the ester functional group, expected around 1735-1745 cm⁻¹ . Additionally, two distinct C-O stretching bands would be visible in the region of 1250-1050 cm⁻¹ , one for the C-O-C ether linkage and another for the O=C-O ester linkage. The spectrum would also feature strong C-H stretching bands from the aliphatic chain just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 256. The fragmentation pattern would likely involve cleavage at the ether linkages and rearrangements characteristic of macrocyclic lactones, providing valuable structural confirmation.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties requires standardized methodologies. The following protocols outline established techniques for key measurements.